3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione is a chemical compound belonging to the imidazolidine-2,4-dione family This compound is characterized by its unique structure, which includes two 4-methoxyphenyl groups and an amino group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione typically involves a multi-step process. One common method is the Strecker synthesis, which involves the reaction of sodium cyanide, ammonium chloride, and 4-arylaldehydes to form the corresponding C-arylglycine derivative . This intermediate is then subjected to acid hydrolysis to yield the desired imidazolidine-2,4-dione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Industry: The compound’s unique structure makes it suitable for use in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
- 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione
- 3-Phenyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-Amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione stands out due to the presence of the amino group, which enhances its reactivity and potential for forming diverse derivatives. This unique feature makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
92689-15-1 |
---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
3-amino-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-7-3-11(4-8-13)17(15(21)20(18)16(22)19-17)12-5-9-14(24-2)10-6-12/h3-10H,18H2,1-2H3,(H,19,22) |
InChI Key |
LOSKCPLZXFMOMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.